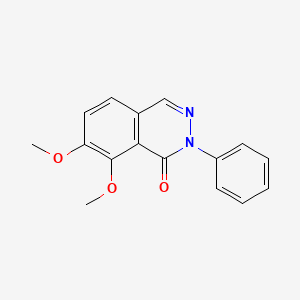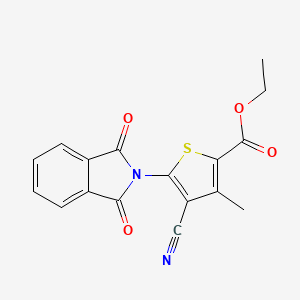![molecular formula C17H19N3O2 B5542553 N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide" involves multi-step organic reactions. For example, a new class of functionalized scaffolds was synthesized through a four-step reaction starting from o-alkyl derivative of salicyaldehyde, leading to 2-acetyl benzofuran, followed by Claisen–Schmidt condensation, hydrazine hydrate treatment, and coupling with benzoyl chlorides (Rangaswamy et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the reactivity and properties of compounds. Studies involving X-ray crystallography and spectroscopic methods like NMR and IR provide insights into the conformation, bonding, and stereochemistry. For instance, a novel pyrazole derivative was characterized using NMR, IR, and X-ray diffraction to confirm its structure (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of "N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide" and its analogs is influenced by the functional groups present. For example, compounds with benzofuran and pyrazole rings undergo various cyclocondensation reactions, leading to the formation of novel heterocycles with potential biological activity (Baashen et al., 2017).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are analyzed through experimental techniques. These properties are essential for the development of compounds for practical applications. Crystal structure analysis, for instance, reveals the molecular geometry and intermolecular interactions that dictate the compound's stability and reactivity (Hao et al., 2010).
Chemical Properties Analysis
Chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with biological targets, are fundamental for the application of "N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide". Studies often involve computational and experimental methods to assess these properties, leading to a better understanding of the compound's potential uses (Karrouchi et al., 2020).
Scientific Research Applications
Antimicrobial and Antioxidant Properties
A notable study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds demonstrated antimicrobial and antioxidant activities. This research synthesized a new class of compounds through a four-step reaction, showcasing their effectiveness in inhibiting microbial growth and acting as antioxidants. Compounds within this series exhibited significant antimicrobial activity, with specific analogs showing remarkable efficiency against bacteria in well plate methods. Additionally, some compounds were identified with excellent antioxidant activity, surpassing standard antioxidants like butylated hydroxyanisole (BHA) in efficacy (Rangaswamy, Kumar, Harini, & Naik, 2017).
Synthesis and Biological Activity
Research into the synthesis of benzofuran pyrazole heterocycles revealed their potential in producing analgesic and anti-inflammatory effects. The study focused on creating derivatives and assessing their activities in animal models. Certain compounds demonstrated significant protection against pain and inflammation, highlighting their therapeutic potential in managing these conditions (Kenchappa & Bodke, 2020).
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For instance, two newly developed derivatives exhibited selective action towards K562 cells and no toxic effect in HaCat cells . The studies of the mechanism showed that both compounds have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .
Future Directions
The future directions in the research of similar compounds involve the development of new therapeutic agents. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-14(20-10-6-9-19-20)17(21)18-11-16-12(2)13-7-4-5-8-15(13)22-16/h4-10,14H,3,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMJSUYJJCBFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C(C2=CC=CC=C2O1)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)
![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)


![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)
![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)